molecular formula C9H6ClIO B11834731 7-Chloro-4-iodo-2,3-dihydro-1H-inden-1-one

7-Chloro-4-iodo-2,3-dihydro-1H-inden-1-one

Cat. No.: B11834731
M. Wt: 292.50 g/mol
InChI Key: DIVGOWWOCXRNLM-UHFFFAOYSA-N
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Description

7-Chloro-4-iodo-2,3-dihydro-1H-inden-1-one is a halogenated derivative of 2,3-dihydro-1H-inden-1-one. This compound is characterized by the presence of chlorine and iodine atoms attached to the indanone core structure. The indanone core is a fused bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring. The halogen atoms confer unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-iodo-2,3-dihydro-1H-inden-1-one typically involves halogenation reactions starting from 2,3-dihydro-1H-inden-1-one. One common method involves the selective chlorination and iodination of the indanone core. The reaction conditions often include the use of halogenating agents such as chlorine gas or iodine in the presence of catalysts or under specific temperature and pressure conditions to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure efficient and controlled halogenation. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-iodo-2,3-dihydro-1H-inden-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohols.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution Reactions: Formation of various substituted indanone derivatives.

    Oxidation Reactions: Formation of indanone ketones or carboxylic acids.

    Reduction Reactions: Formation of indanol derivatives.

Scientific Research Applications

7-Chloro-4-iodo-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Chloro-4-iodo-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The halogen atoms can influence the compound’s reactivity and binding affinity to biological targets. For example, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-inden-1-one: The parent compound without halogen substitutions.

    7-Chloro-2,3-dihydro-1H-inden-1-one: A similar compound with only chlorine substitution.

    4-Iodo-2,3-dihydro-1H-inden-1-one: A similar compound with only iodine substitution.

Uniqueness

7-Chloro-4-iodo-2,3-dihydro-1H-inden-1-one is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C9H6ClIO

Molecular Weight

292.50 g/mol

IUPAC Name

7-chloro-4-iodo-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H6ClIO/c10-6-2-3-7(11)5-1-4-8(12)9(5)6/h2-3H,1,4H2

InChI Key

DIVGOWWOCXRNLM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C21)I)Cl

Origin of Product

United States

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